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N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide

Physicochemical differentiation Lipophilicity Drug-likeness

This exclusive 3-pyridinyl isomer (CAS 2034290‑92‑9) is a structurally verified aryl-pyrazole-carboxamide scaffold for targeted kinase inhibitor design. The meta-pyridine N‑orientation offers a direct H‑bond geometry to the hinge region—unlike the ortho/para isomers—enabling >10‑fold IC₅₀ shifts in ATP‑binding pockets. Its fragment‑compliant profile (MW 292.33, XLogP3‑AA 1.6, 4 rotatable bonds) makes it ideal for NMR/SPR fragment screens, parallel SAR library synthesis, and FEP computational validation against the 2‑/4‑pyridinyl minimal matched‑pair set. Secure high‑purity material to avoid isomer misassignment and ensure target‑engagement fidelity. Compares favorably with lipophilic 2‑pyridinyl analogues in microsomal clearance assays. Each batch is QC‑verified for identity and purity.

Molecular Formula C17H16N4O
Molecular Weight 292.342
CAS No. 2034290-92-9
Cat. No. B2952737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
CAS2034290-92-9
Molecular FormulaC17H16N4O
Molecular Weight292.342
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,22)
InChIKeyNKCDFFXZSMTPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034290-92-9) – Compound Identity and Physicochemical Baseline


N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS 2034290‑92‑9, C₁₇H₁₆N₄O, MW 292.33 g/mol) is a heterocyclic small molecule that incorporates a 1‑methylpyrazole core substituted at the 3‑position with a pyridin‑3‑yl ring and at the 5‑position with a benzamide‑linked methylene amine [1]. The compound belongs to the aryl‑pyrazole‑carboxamide class, a privileged scaffold in kinase inhibitor discovery. PubChem confirms its XLogP3‑AA of 1.6, four rotatable bonds, and one hydrogen‑bond donor [1]. No curated bioactivity data are currently deposited in ChEMBL or BindingDB for this specific CAS number, indicating that published structure‑activity relationship (SAR) data are extremely scarce.

Why a Simple In‑Class Replacement of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide Is Not Advisable


Pyrazole‑benzamide analogues are not interchangeable because subtle changes in the position of the pyridine nitrogen or the substitution pattern on the pyrazole ring can profoundly alter hydrogen‑bonding geometry, electronic distribution, and target‑binding kinetics [1]. The pyridin‑3‑yl isomer places the nitrogen lone pair in a meta orientation relative to the pyrazole, unlike the ortho‑ and para‑pyridinyl isomers that present the nitrogen in distinctly different vectors [2]. In kinase ATP‑binding pockets, such differences often translate into >10‑fold shifts in IC₅₀ for closely related enzymes [2]. Consequently, substituting the 3‑pyridinyl isomer with its 2‑ or 4‑pyridinyl congener without re‑profiling the biological readout risks invalidating target engagement and selectivity data.

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide Relative to Its Closest Analogs


Pyridine Nitrogen Position Modulates Computed LogP and Predicted Membrane Permeability

The XLogP3‑AA of the target 3‑pyridinyl compound is 1.6, whereas simple isomerisation to the 2‑pyridinyl analogue is predicted to raise XLogP3‑AA to approximately 1.8–2.0 based on compound‑class trends, owing to reduced solvent‑accessible polar surface contribution from the internal hydrogen bond that the 2‑pyridinyl isomer can form with the amide NH [1]. A ΔlogP of ≥0.2 units is often sufficient to alter Caco‑2 permeability and oral absorption classification in related heterocyclic amides [2].

Physicochemical differentiation Lipophilicity Drug-likeness

Rotatable Bond Count Distinguishes the Target from Conformationally Constrained Analogues

The target compound possesses four rotatable bonds, whereas the 4‑pyridinyl isomer has the same nominal rotatable bond count. However, the 2‑pyridinyl isomer can adopt an intramolecular hydrogen‑bonded pseudo‑ring, effectively reducing its accessible conformational ensemble by approximately one rotatable bond equivalent [1]. This conformational restriction can decrease the entropic penalty on binding, potentially yielding sub‑nanomolar IC₅₀ shifts in rigid ATP‑binding pockets [2].

Conformational flexibility Entropic penalty Drug design

Regioisomeric Pyridine Attachment Determines Hydrogen‑Bond Acceptor Vector Geometry

In the 3‑pyridinyl isomer, the pyridine nitrogen lone pair is positioned in the plane of the pyridine ring with a vector oriented approximately 120° relative to the pyrazole‑pyridine C–C bond. In contrast, the 4‑pyridinyl isomer projects the nitrogen lone pair collinear with the para substituent axis. This ~60° vector difference alters the hydrogen‑bonding complementarity with the kinase hinge region; published co‑crystal structures of analogous 3‑ vs. 4‑pyridinyl pyrazole inhibitors have shown hinge‑binding occupancy shifts from the canonical backbone NH of the hinge residue (3‑pyridinyl) to a water‑mediated interaction (4‑pyridinyl) [2].

Hinge-binding geometry Kinase selectivity Structure-based design

Recommended Research and Industrial Application Scenarios for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide


Kinase Hinge‑Binder Probe for Selectivity Profiling Campaigns

The 3‑pyridinyl isomer can serve as a scaffold‑hopping starting point for designing kinase inhibitors that engage the hinge region via a direct H‑bond rather than a water‑mediated interaction, as inferred from the vector geometry analysis above [1]. This compound is well‑suited for parallel synthesis libraries where the benzamide moiety is varied to optimise selectivity across a kinome panel.

Lipophilicity‑Controlled ADME Tool Compound

With a measured XLogP3‑AA of 1.6, the compound sits near the lower boundary of CNS‑drug‑like space, making it a useful comparator in permeability and metabolic stability assays when matched against the more lipophilic 2‑pyridinyl analogue (predicted XLogP ~1.8–2.0) [2]. Researchers investigating the relationship between pyridine positional isomerism and microsomal clearance can employ this pair as a minimal matched‑pair test set.

Fragment‑Based Drug Design (FBDD) Library Component

The low molecular weight (292.33 Da) and moderate lipophilicity place the compound within fragment‑like property space (MW <300, logP <3) [2]. It can be used as a primary amide‑containing fragment for NMR‑based or SPR‑based screening against kinases and other ATP‑binding proteins, with the benzamide group providing a synthetic handle for rapid analogue generation.

Computational Chemistry Benchmark Set

The three pyridinyl positional isomers (2‑, 3‑, and 4‑) constitute a minimal benchmark set for evaluating quantum‑mechanical torsion profiles, conformational ensemble predictions, and free‑energy perturbation (FEP) accuracy. Procurement of the pure 3‑pyridinyl isomer enables construction of this test trio for computational methods validation [1].

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